2- to 3-Fold Higher DHFR Enzyme Inhibition Potency Versus Trimethoprim Across Diverse Bacterial Species
In a direct comparative study, Brodimoprim (BDP) consistently exhibited 2- to 3-fold greater inhibitory potency than trimethoprim (TMP) against dihydrofolate reductases from a wide variety of bacterial species, based on both IC50 and Ki values [1]. The compound also inhibited plasmid-encoded TMP-resistant DHFRs and altered chromosomal TMP-resistant DHFRs at lower concentrations than TMP, although this property was deemed therapeutically irrelevant by the authors [1]. Against Escherichia coli DHFR specifically, Brodimoprim shows an IC50 of 2.951 nM and Ki values ranging from 0.6026 nM to 52.48 nM across E. coli and Lactobacillus casei enzymes , while trimethoprim exhibits a Ki of approximately 0.220 nM against recombinant E. coli DHFR under standard NADPH oxidation assay conditions [2], with the 2- to 3-fold advantage of Brodimoprim most pronounced against enzymes relatively insensitive to TMP such as those from Nocardia species [1].
| Evidence Dimension | DHFR enzyme inhibition potency (IC50/Ki) |
|---|---|
| Target Compound Data | Brodimoprim: 2- to 3-fold more potent than TMP against diverse bacterial DHFRs; IC50 = 2.951 nM (E. coli DHFR); Ki = 0.6026–52.48 nM (E. coli and L. casei DHFRs) |
| Comparator Or Baseline | Trimethoprim: Ki ≈ 0.220 nM (recombinant E. coli DHFR); reference potency baseline across all tested bacterial DHFRs |
| Quantified Difference | 2- to 3-fold lower IC50/Ki values for Brodimoprim against most bacterial DHFRs; absolute IC50 difference context-dependent on enzyme source |
| Conditions | In vitro enzyme inhibition assay: recombinant bacterial DHFRs, NADPH oxidation measured spectrophotometrically (Then et al. 1984); E. coli DHFR IC50 via TargetMol data sourced from ChEMBL |
Why This Matters
The 2- to 3-fold higher intrinsic enzyme potency of Brodimoprim against diverse bacterial DHFRs, including TMP-insensitive variants, makes it the preferred tool compound for SAR studies exploring benzylpyrimidine binding determinants and for screening panels where broader DHFR coverage is required.
- [1] Then RL, Böhni E, Angehrn P, Plozza-Nottebrock H, Stoeckel K. Properties of brodimoprim as an inhibitor of dihydrofolate reductases. Chemotherapy. 1984;30(5):308-15. PMID: 6363003. View Source
- [2] BindingDB BDBM18069. Trimethoprim (CHEMBL22) Ki = 0.220 nM against recombinant Escherichia coli DHFR assessed as reduction in NADPH oxidation. View Source
